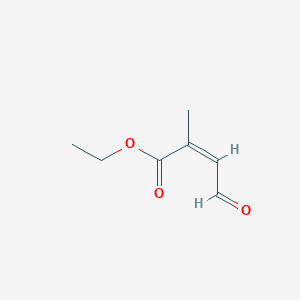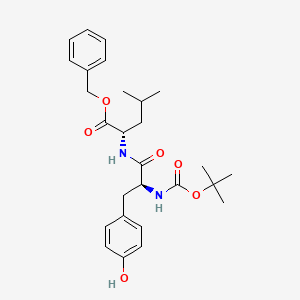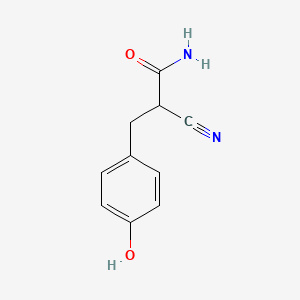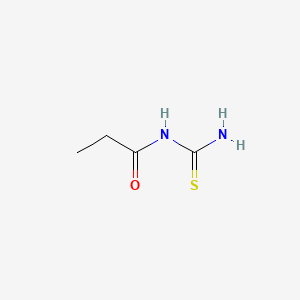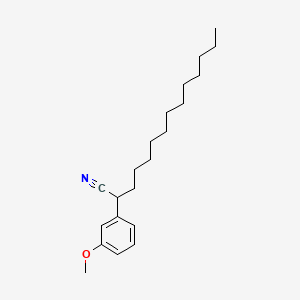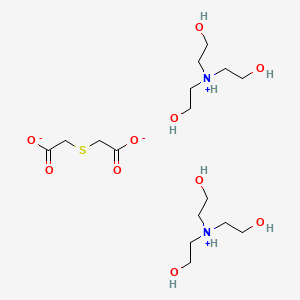
Thiodiacetic acid triethanolamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiodiacetic acid triethanolamine is a chemical compound that combines the properties of thiodiacetic acid and triethanolamine Thiodiacetic acid is known for its sulfur-containing structure, while triethanolamine is a versatile compound used in various industrial and chemical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiodiacetic acid triethanolamine typically involves the reaction of thiodiacetic acid with triethanolamine under controlled conditions. The reaction is usually carried out in an aqueous medium, and the pH is adjusted to facilitate the formation of the desired product. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through various techniques, such as crystallization or distillation, to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Thiodiacetic acid triethanolamine undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom in thiodiacetic acid can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The hydroxyl groups in triethanolamine can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various alkylating agents for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
Thiodiacetic acid triethanolamine has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a complexing agent in coordination chemistry.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: this compound is used in the formulation of various industrial products, such as surfactants, corrosion inhibitors, and metal chelating agents.
Mechanism of Action
The mechanism of action of thiodiacetic acid triethanolamine involves its interaction with molecular targets and pathways in biological systems. The sulfur-containing thiodiacetic acid moiety can interact with thiol groups in proteins and enzymes, potentially modulating their activity. The triethanolamine component can act as a chelating agent, binding to metal ions and affecting their availability and reactivity in biological processes.
Comparison with Similar Compounds
Similar Compounds
Thiodiglycolic acid: Similar to thiodiacetic acid but with different functional groups.
Diethanolamine: Similar to triethanolamine but with two hydroxyl groups instead of three.
Ethanolamine: A simpler compound with one hydroxyl group and one amine group.
Uniqueness
Thiodiacetic acid triethanolamine is unique due to its combination of sulfur-containing thiodiacetic acid and triethanolamine
Properties
CAS No. |
87298-95-1 |
|---|---|
Molecular Formula |
C16H36N2O10S |
Molecular Weight |
448.5 g/mol |
IUPAC Name |
2-(carboxylatomethylsulfanyl)acetate;tris(2-hydroxyethyl)azanium |
InChI |
InChI=1S/2C6H15NO3.C4H6O4S/c2*8-4-1-7(2-5-9)3-6-10;5-3(6)1-9-2-4(7)8/h2*8-10H,1-6H2;1-2H2,(H,5,6)(H,7,8) |
InChI Key |
NWGABUNPARSMIM-UHFFFAOYSA-N |
Canonical SMILES |
C(CO)[NH+](CCO)CCO.C(CO)[NH+](CCO)CCO.C(C(=O)[O-])SCC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


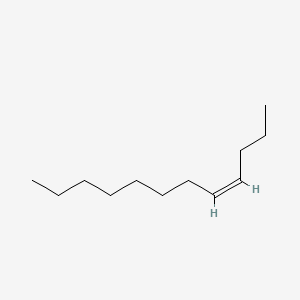
![N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine](/img/structure/B13786708.png)
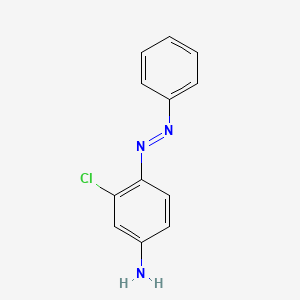

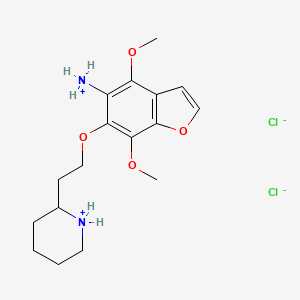
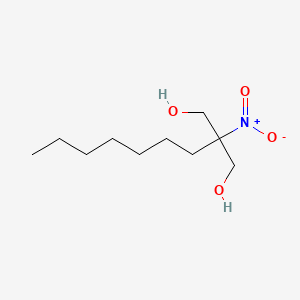
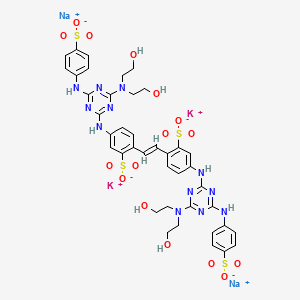
![tert-butyl N-[(2R)-3-methyl-1-oxo-1-pyrrolidin-1-ylpentan-2-yl]carbamate](/img/structure/B13786738.png)
